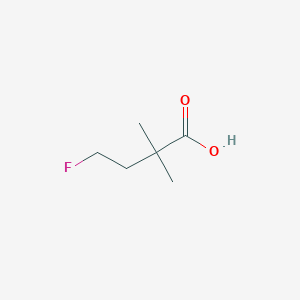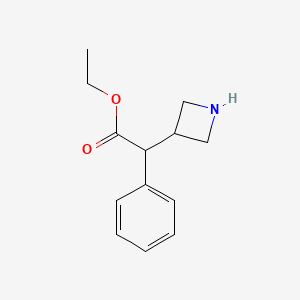
Ethyl 2-(azetidin-3-yl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(azetidin-3-yl)-2-phenylacetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azetidine ring is known for its unique structural properties, which can impart interesting biological activities to the compounds containing it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)-2-phenylacetate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
. This photochemical reaction is highly efficient for synthesizing functionalized azetidines, although it may require specific photochemical equipment and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition method is particularly suitable for industrial applications due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(azetidin-3-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(azetidin-3-yl)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of the target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can be compared with other azetidine derivatives:
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are used as GABA derivatives and have applications in medicinal chemistry.
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
(azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and other biologically active molecules.
This compound stands out due to its unique ester functionality, which can be further modified to enhance its biological activity and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
ethyl 2-(azetidin-3-yl)-2-phenylacetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12(11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
Clé InChI |
QANFVYJQAHTLDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CNC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)



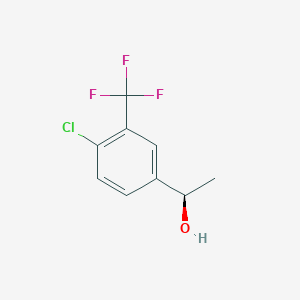
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
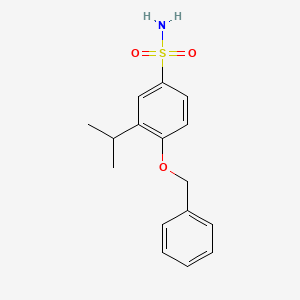
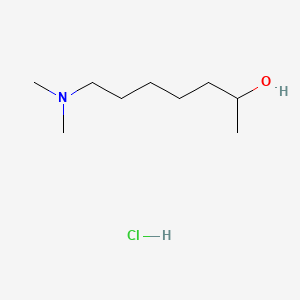
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
aminedihydrochloride](/img/structure/B13518738.png)


